Carbamic acid,[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]-,9H-fluoren-9-ylmethyl ester
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Overview
Description
Fmoc-Tyrosinol(tbu) is a derivative of tyrosine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amino group, and a tert-butyl (tbu) group, which protects the hydroxyl group of tyrosine. These protecting groups are crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides without unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyrosinol(tbu) typically involves the protection of the amino and hydroxyl groups of tyrosine. The amino group is protected by the Fmoc group, which can be introduced by reacting tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The hydroxyl group is protected by the tert-butyl group, which can be introduced using tert-butyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of Fmoc-Tyrosinol(tbu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of solid-phase synthesis techniques, where the growing peptide chain is attached to an insoluble resin, facilitates the purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyrosinol(tbu) undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using an acid like trifluoroacetic acid.
Coupling Reactions: The protected amino and hydroxyl groups allow for the coupling of additional amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for tert-butyl removal.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
Scientific Research Applications
Fmoc-Tyrosinol(tbu) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptide-based materials.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of peptide-based biomaterials and hydrogels for tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-Tyrosinol(tbu) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyrosine(tbu): Similar to Fmoc-Tyrosinol(tbu) but lacks the hydroxyl group protection.
Fmoc-Lysine(Boc): Contains a tert-butyl group protecting the amino group of lysine.
Fmoc-Arginine(Pbf): Contains a pentamethyl-dihydrobenzofuran-5-sulfonyl group protecting the guanidino group of arginine.
Uniqueness
Fmoc-Tyrosinol(tbu) is unique due to its dual protection of both the amino and hydroxyl groups, making it particularly useful in the synthesis of complex peptides and peptide-based materials .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26,30H,16-18H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTLGTZNAJNVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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